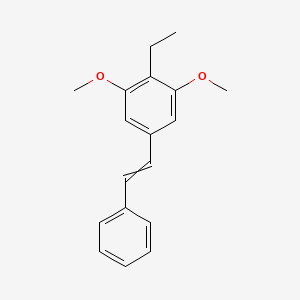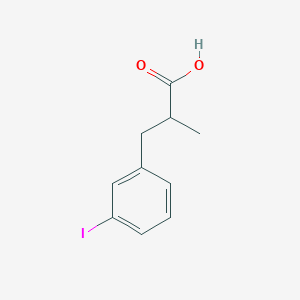 (5-Bromothiophène-2-yl)méthylméthylamine CAS No. 1248479-69-7"
>
(5-Bromothiophène-2-yl)méthylméthylamine CAS No. 1248479-69-7"
>
(5-Bromothiophène-2-yl)méthylméthylamine
Vue d'ensemble
Description
(5-Bromothiophen-2-yl)methylmethylamine is an organic compound with the molecular formula C8H12BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound features a bromine atom at the 5-position of the thiophene ring, a methyl group at the 2-position, and an ethylmethylamine substituent at the methyl group
Applications De Recherche Scientifique
(5-Bromothiophen-2-yl)methylmethylamine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: Employed in the development of organic semiconductors and conductive polymers for electronic devices.
Chemical Biology: Utilized in the design of probes for studying biological processes and enzyme functions.
Radiopharmaceuticals: Investigated for its potential in radiolabeling and imaging applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)methylmethylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position, typically using a Vilsmeier-Haack reaction.
Reduction: The formyl group is reduced to a methyl group using a reducing agent such as sodium borohydride.
Amine Substitution: The resulting 5-bromo-2-methylthiophene is then reacted with ethylmethylamine under basic conditions to yield (5-Bromothiophen-2-yl)methylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromothiophen-2-yl)methylmethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalyzed by palladium complexes in the presence of bases like potassium phosphate.
Major Products
Substitution: Yields various substituted thiophenes depending on the nucleophile used.
Oxidation: Produces sulfoxides or sulfones.
Reduction: Forms dihydrothiophenes.
Coupling: Results in biaryl or alkyne-substituted thiophenes.
Mécanisme D'action
The mechanism of action of (5-Bromothiophen-2-yl)methylmethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and thiophene ring can participate in halogen bonding and π-π interactions, respectively, enhancing binding affinity and specificity. In materials science, the compound’s electronic properties are exploited to improve the performance of organic electronic devices.
Comparaison Avec Des Composés Similaires
(5-Bromothiophen-2-yl)methylmethylamine can be compared with other thiophene derivatives such as:
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a methylamine substituent instead of ethylmethylamine.
5-Bromo-2-thienylboronic acid: Used in Suzuki-Miyaura coupling reactions.
2-Acetyl-5-bromothiophene: A precursor for the synthesis of various thiophene-based compounds.
The uniqueness of (5-Bromothiophen-2-yl)methylmethylamine lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in different fields.
Propriétés
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNS/c1-3-10(2)6-7-4-5-8(9)11-7/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOZXZFVZLNCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


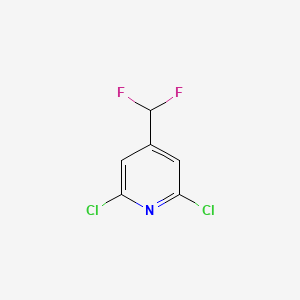

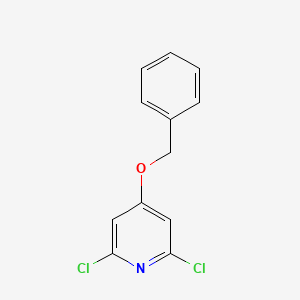
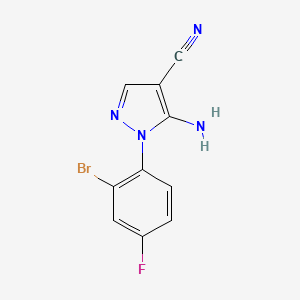
![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)
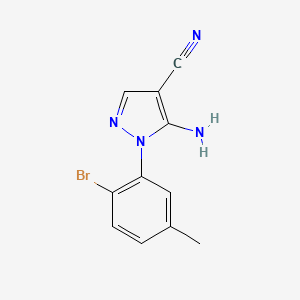

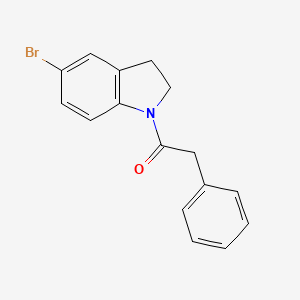
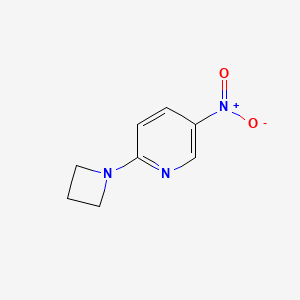
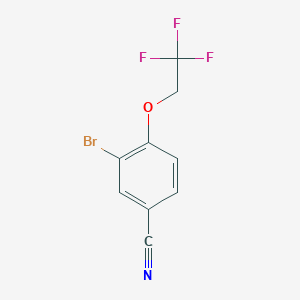
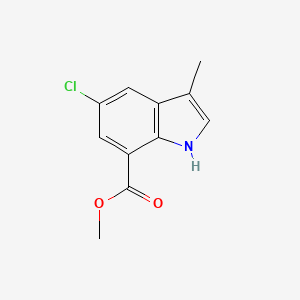
![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)
